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Compound of Interest

Compound Name: Hexacosanal

Cat. No.: B1226863

An In-depth Technical Guide on the Physical and Chemical Properties of Hexacosanal

For Researchers, Scientists, and Drug Development Professionals

Abstract

Hexacosanal (C26Hs20) is a long-chain saturated fatty aldehyde. It exists naturally as a minor
component in some plant waxes, such as barley leaf wax, and has been identified in various
organisms.[1] As a long-chain aliphatic aldehyde, its physical and chemical characteristics are
largely dictated by its 26-carbon chain and terminal aldehyde functional group. This document
provides a comprehensive overview of the known physical and chemical properties of
Hexacosanal, details on experimental methodologies for its characterization, and a logical
workflow for its analysis.

Chemical and Physical Properties

Hexacosanal is a solid at room temperature.[1] Its long hydrocarbon tail renders it nonpolar,
while the terminal aldehyde group provides a site for chemical reactivity and introduces a slight
polarity.

General Properties

The fundamental identification and structural properties of Hexacosanal are summarized in the
table below.
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Property Value Source
IUPAC Name hexacosanal [1]
Synonyms n-Hexacosanal, Ceraldehyde [1]
CAS Number 26627-85-0 [1][21[3]
Molecular Formula C26H520 [11121[3]
Molecular Weight 380.7 g/mol [1]
Physical Description Solid [1]

Quantitative Physical Data

The following table outlines the key quantitative physical properties of Hexacosanal. It is

important to note that while some properties have been determined experimentally, others are

based on computational models due to the compound's high molecular weight and low

volatility.
Property Value Method/Source
Melting Point 73-735°C Experimental (HMDB)[1]
Boiling Point 446.9 £ 12.0 °C at 760 mmHg Calculated (ChemSpider)

logP (Octanol/Water)

9.568

Calculated (Crippen)[4]

Water Solubility

log10WS =-9.99 (mol/L)

Calculated (Crippen)[4]

Kovats Retention Index

Standard non-polar: 2815,
2830, 2833.5

Experimental (NIST)[1][3]

Solubility Profile: Due to its very long alkyl chain, Hexacosanal is practically insoluble in water.

[4] It is expected to be soluble in non-polar organic solvents such as hexane, chloroform, and

benzene, a characteristic typical of long-chain lipids.[5]

Spectroscopic Data Profile
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While a complete set of published spectra specifically for Hexacosanal is not readily available,
its structure allows for a reliable prediction of its spectral characteristics.

« Infrared (IR) Spectroscopy: The IR spectrum is expected to show strong C-H stretching
vibrations around 2850-2960 cm~1. The most characteristic peaks for the aldehyde group
would be a sharp C=0 stretch at approximately 1720-1740 cm~* and two distinct C-H
stretching peaks for the aldehyde proton (formyl group) around 2720 cm~* and 2820 cm~1,

e Nuclear Magnetic Resonance (NMR) Spectroscopy:

o 'H NMR: The spectrum would be dominated by a large signal from the methylene (-CHz-)
protons of the long alkyl chain, appearing as a broad multiplet around 1.25 ppm. The
terminal methyl (-CHs) group would appear as a triplet around 0.88 ppm. The most
downfield and characteristic signal would be the aldehyde proton (-CHO), appearing as a
triplet around 9.76 ppm. The methylene group adjacent to the carbonyl (a-carbon) would
appear as a multiplet around 2.42 ppm.

o 13C NMR: The carbonyl carbon of the aldehyde group would be the most downfield signal,
expected around 202 ppm. The spectrum would also feature a series of signals for the
methylene carbons between approximately 22 and 32 ppm and a terminal methyl carbon
signal around 14 ppm.

e Mass Spectrometry (MS): In an electron ionization (El) mass spectrum, the molecular ion
peak (M*) at m/z 380.7 would be expected, though it may be weak. The fragmentation
pattern would be characteristic of a long-chain aldehyde, showing a series of fragment ions
separated by 14 Da (corresponding to CHz units). A prominent McLafferty rearrangement
peak would also be anticipated.

Experimental Protocols

The following sections describe standard methodologies for determining the physical and
chemical properties of a long-chain aldehyde like Hexacosanal.

Melting Point Determination (Capillary Method)

o Sample Preparation: A small amount of finely powdered, dry Hexacosanal is packed into a
capillary tube to a height of 2-3 mm.
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Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

Heating: The sample is heated rapidly to a temperature about 15-20 °C below the expected
melting point. The heating rate is then reduced to 1-2 °C per minute to allow for thermal
equilibrium.

Observation: The temperature range is recorded from the point at which the first drop of
liquid appears to the point at which the entire sample has melted into a clear liquid. This
range represents the melting point.

Gas Chromatography-Mass Spectrometry (GC-MS)
Analysis

GC-MS is a primary technique for separating and identifying volatile and semi-volatile
compounds.

Sample Preparation: A dilute solution of Hexacosanal is prepared in a volatile organic
solvent (e.g., hexane or chloroform) at a concentration of approximately 1 mg/mL.

GC Conditions:
o Injector: Split/splitless injector, typically set to 280-300 °C.

o Column: A non-polar capillary column (e.g., DB-5ms or equivalent) is suitable for
separating long-chain hydrocarbons.

o Oven Program: An initial temperature of ~100 °C is held for 1-2 minutes, followed by a
temperature ramp of 10-20 °C/min up to a final temperature of ~320 °C, which is then held
for several minutes to ensure elution.

o Carrier Gas: Helium or hydrogen at a constant flow rate.
MS Conditions:

o lonization: Electron lonization (El) at a standard energy of 70 eV.
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o Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer scans a mass range from
m/z 40 to 600.

o Data Analysis: The resulting chromatogram identifies the retention time of the compound,
and the mass spectrum is used to confirm its molecular weight and fragmentation pattern,

which can be compared against spectral libraries like NIST.[3]

Spectroscopic Characterization Workflow

The structural elucidation of Hexacosanal relies on a combination of spectroscopic techniques.

Figure 1. Experimental Workflow for Hexacosanal Characterization
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Caption: Workflow for the physical and structural analysis of Hexacosanal.

e Infrared (IR) Spectroscopy Protocol (ATR Method):
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1. Background Scan: A background spectrum of the empty Attenuated Total Reflectance
(ATR) crystal is recorded.

2. Sample Application: A small amount of the solid Hexacosanal sample is placed directly
onto the ATR crystal, and firm pressure is applied using a press to ensure good contact.

3. Data Acquisition: The sample spectrum is acquired. The background is automatically
subtracted by the instrument software.

4. Analysis: The resulting spectrum is analyzed for characteristic absorption bands
corresponding to the aldehyde and alkyl functional groups.

» Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol:

1. Sample Preparation: Approximately 5-10 mg of Hexacosanal is dissolved in ~0.7 mL of a
deuterated solvent (e.g., chloroform-d, CDCI3) in a 5 mm NMR tube. A small amount of
tetramethylsilane (TMS) may be added as an internal standard (0 ppm).

2. Data Acquisition: The NMR tube is placed in the spectrometer. The magnetic field is
shimmed to optimize homogeneity. *H and 3C NMR spectra are acquired using standard
pulse sequences.

3. Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed,
phased, and baseline-corrected. The chemical shifts (d), signal integrations (for *H), and
coupling patterns are analyzed to confirm the molecular structure.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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Our mission is to be the trusted global source of ress uasti
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and industry. Email: info@benchchem.com
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